molecular formula C17H16BrNO4 B11057969 N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide

N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide

Cat. No.: B11057969
M. Wt: 378.2 g/mol
InChI Key: FELSJFTUDJROFY-UHFFFAOYSA-N
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Description

N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, two methoxy groups, and a bromobenzamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide can be achieved through a series of chemical reactions. One common method involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide with acetic anhydride in the presence of polyphosphoric acid . This reaction leads to the formation of the desired ketoamide. The reaction conditions typically include:

    Reactants: N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide, acetic anhydride

    Catalyst: Polyphosphoric acid

    Solvent: Dichloromethane

    Temperature: Room temperature to moderate heating

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial context.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketoamide to corresponding alcohols or amines.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide is not fully understood. its structure suggests that it may interact with specific molecular targets and pathways. For example, the compound’s ketoamide moiety may interact with enzymes or receptors involved in biological processes. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide

InChI

InChI=1S/C17H16BrNO4/c1-10(20)13-8-15(22-2)16(23-3)9-14(13)19-17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,21)

InChI Key

FELSJFTUDJROFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)Br)OC)OC

Origin of Product

United States

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